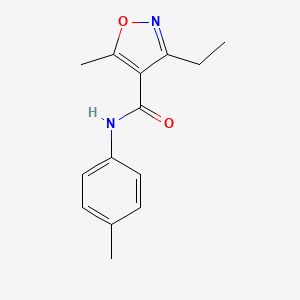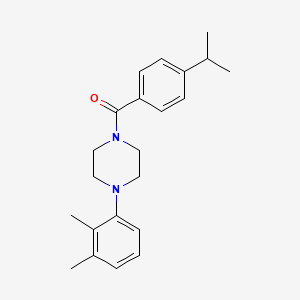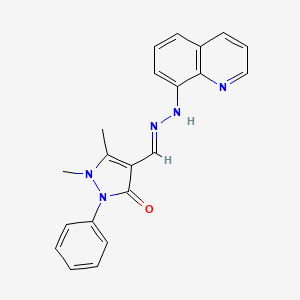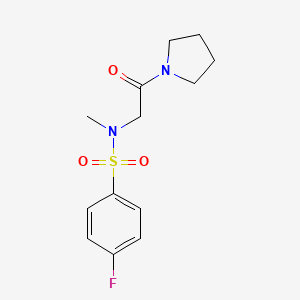
2-(4-chlorophenyl)-N-(2-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-phenoxyphenyl)acetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline powder that belongs to the class of amides and is primarily used as a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of CPAA involves the inhibition of tubulin polymerization, which is essential for cell division. CPAA binds to the colchicine binding site on tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPAA has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-proliferative activities. CPAA has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, CPAA has some limitations, including its low solubility in water and limited availability.
Direcciones Futuras
Several future directions can be explored for the application of CPAA, including the development of novel anti-cancer drugs, the synthesis of new materials, and the exploration of CPAA's potential as a therapeutic agent for other diseases. Further studies are needed to elucidate the exact mechanism of action of CPAA and its potential applications in various fields.
In conclusion, CPAA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA's potent antitumor activity, coupled with its several biochemical and physiological effects, makes it an attractive candidate for the development of novel anti-cancer drugs. Further studies are needed to explore the full potential of CPAA and its future applications.
Métodos De Síntesis
CPAA can be synthesized using various methods, including the Friedel-Crafts reaction, Ullmann coupling, and Suzuki coupling. The most commonly used method for the synthesis of CPAA is the Suzuki coupling reaction. The reaction involves the coupling of 4-chlorophenylboronic acid and 2-phenoxyphenylboronic acid with acetic anhydride in the presence of palladium catalyst and triethylamine.
Aplicaciones Científicas De Investigación
CPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. CPAA has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-12-10-15(11-13-16)14-20(23)22-18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMMIHFAVYXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)

![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)


![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)






![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)